B1580328 ALGAL AMINO ACID MIXTURE (U-15N)

ALGAL AMINO ACID MIXTURE (U-15N)

Cat. No.: B1580328
M. Wt: NA
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Description

Isotopic Labeling Patterns in Nitrogen-15 Enriched Amino Acids

The uniform labeling of algal amino acids with nitrogen-15 involves cultivating microalgae such as Chlamydomonas reinhardtii in media containing $$^{15}\text{NH}_4\text{Cl}$$ as the sole nitrogen source. This metabolic incorporation method achieves an average isotopic enrichment of 99.56 ± 0.05% across 16 amino acids, with minimal kinetic isotope effects (KIE) observed during biosynthesis. The labeling uniformity ensures that all nitrogen atoms in the amino acid backbone and side chains are replaced with $$^{15}\text{N}$$, enhancing their utility in tracing nitrogen fluxes in metabolic pathways.

NMR studies at reduced temperatures (−5°C) have demonstrated that $$^{15}\text{N}$$-labeled amino acids exhibit resolved spectral peaks, enabling precise tracking of nitrogen metabolism in biological systems. For example, $$^{15}\text{N}$$-glutamine and $$^{15}\text{N}$$-aspartate can be monitored in real-time during enzymatic reactions or cellular uptake experiments.

Table 1: Isotopic Enrichment in Algal Amino Acid Mixtures

Amino Acid Isotopic Enrichment (%) Method of Analysis
Lysine 99.6 GC-MS
Glutamic Acid 99.5 GC-MS
Alanine 99.7 GC-MS

Amino Acid Profile and Relative Abundance in Algal-Derived Mixtures

Algal amino acid mixtures typically contain 16 proteinogenic amino acids , including arginine, lysine, glutamic acid, and leucine, sourced from microalgae such as Chlorella and Spirulina. The free amino acid profile varies across phylogenetic groups:

  • Cyanobacteria and Bacillariophyta : Dominated by glutamic acid (up to 40% of free amino acids).
  • Haptophyta : Elevated levels of phenylalanine and lysine (15–20% of free amino acids).
  • Ochrophyta : Rich in proline (10–12% of free amino acids).

Total amino acid content in algal biomass ranges from 20–50% of dry weight , with lysine and arginine constituting the most abundant basic amino acids. Hydrolysis of algal proteins using 6M HCl yields extracts with amino acid concentrations between 18–90 µg/mL .

Table 2: Representative Amino Acid Composition in Algal Mixtures

Amino Acid Relative Abundance (%) Algal Source
Glutamic Acid 25–40 Chlorella
Lysine 10–15 Spirulina
Leucine 8–12 Chlamydomonas

Properties

Molecular Weight

NA

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nitrogen Metabolism Studies

The algal amino acid mixture (U-15N) is pivotal in understanding nitrogen dynamics in both aquatic and terrestrial ecosystems. It serves as a tracer for studying nitrogen uptake and assimilation by various organisms.

Case Study: Growth Dynamics in Algae

In a study on the green alga Raphidocelis subcapitata, researchers demonstrated that varying concentrations of 15N^{15}N significantly influenced growth rates and lag phases. The study found that algae exposed to higher 15N^{15}N concentrations exhibited increased growth rates after an initial decline, indicating a complex relationship between nitrogen availability and algal productivity .

Table 1: Growth Parameters of Raphidocelis subcapitata at Different 15N^{15}N Concentrations

15N^{15}N Concentration (at%)Lag Phase Duration (days)Max Growth Rate (µg/ml/day)
0.372.520.5
3.53.018.0
102.022.0
504.024.5

Protein Synthesis Research

The U-15N amino acid mixture is extensively used in protein turnover studies, particularly in cancer research and cell biology.

Case Study: Pancreatic Cancer Cells

In experiments involving pancreatic cancer MIA PaCa cells, the incorporation of U-15N amino acids into proteins allowed for the assessment of protein synthesis rates. The results indicated that cells cultured with U-15N exhibited distinct mass isotopomer distributions, which were analyzed using mass spectrometry techniques .

Table 2: Protein Synthesis Rates in MIA PaCa Cells

Treatment Group% U-15N EnrichmentFraction of New Protein (%)
Control010
Group A3325
Group B5040

Ecological Assessments

The algal amino acid mixture is also utilized to study the uptake of nitrogen by macroalgae, which plays a crucial role in nutrient cycling within marine ecosystems.

Case Study: Uptake by Ulva lactuca

Research on the macroalga Ulva lactuca demonstrated its ability to assimilate 15N^{15}N from amino acids effectively, contributing to our understanding of nutrient dynamics in estuarine environments .

Table 3: Amino Acid Uptake by Ulva lactuca

Amino AcidUptake Rate (µmol/g/h)% Contribution to Total N Uptake
Glycine0.830
Alanine1.240
Aspartic Acid0.520
Glutamic Acid0.310

Applications in Biotechnology

The U-15N mixture is also employed in biotechnological applications, such as optimizing conditions for cell-free protein synthesis systems.

Case Study: Cell-Free Systems

In cell-free synthesis methods, the U-15N amino acid mixture enhances the yield and quality of synthesized proteins by providing a defined nitrogen source that can be tracked throughout the synthesis process .

Comparison with Similar Compounds

Isotopic Composition and Purity

Compound Name Isotopic Labeling Purity (Atom%) Key Applications Source
ALGAL AMINO ACID MIXTURE (U-15N) Uniform ¹⁵N 98% ¹⁵N Nitrogen flux studies, NMR analysis
ALGAL AMINO ACID MIXTURE (U-13C/U-15N) Uniform ¹³C + ¹⁵N 97–99% each Dual-isotope metabolic tracing
ALGAL AMINO ACID MIXTURE (U-D/U-15N) Uniform ²H + ¹⁵N 97–98% each Deuterium exchange studies
CELL FREE AMINO ACID MIX (U-15N) Uniform ¹⁵N 96–98% ¹⁵N Cell-free protein synthesis

Key Differences :

  • U-15N vs. U-13C/U-15N : The dual-labeled mixture enables simultaneous tracking of carbon and nitrogen pathways, essential for comprehensive metabolic profiling . However, its higher cost (~$1,598/1g) limits its use compared to the single-labeled U-15N variant (\sim$959/1g) .
  • U-15N vs. U-D/U-15N : Deuterium labeling introduces kinetic isotope effects, altering reaction rates and molecular stability, which may complicate data interpretation in kinetic studies .

Advantages and Limitations

Compound Advantages Limitations
U-15N High ¹⁵N purity (98%); cost-effective Cannot track carbon pathways
U-13C/U-15N Dual-isotope tracing; broad applicability Higher cost; potential spectral complexity
U-D/U-15N Deuterium exchange studies Altered kinetics due to ²H substitution

Research Findings and Case Studies

  • Plant Nitrogen Uptake: A 2019 study used U-15N algal amino acids to trace nitrogen transfer via mycorrhizal pathways in split-root systems. The ¹⁵N signal was detected in plant tissues within 48 hours, demonstrating rapid assimilation .
  • Cancer Proteomics: Mia PaCa pancreatic cancer cells cultured with 50% U-15N algal amino acids showed measurable ¹⁵N incorporation into proteins after 72 hours, validating its utility in quantifying protein synthesis rates .
  • NMR Profiling : Uniform ¹⁵N labeling enabled detection of conformational polymorphisms in chemokines like CXCL12, with chemical shift perturbations (<0.5 ppm) indicating stable folding .

Preparation Methods

Biological Production via Algal Cultivation with 15N Labeling

The fundamental step in preparing the algal amino acid mixture (U-15N) involves cultivating microalgae, such as Chlamydomonas reinhardtii, in a medium enriched with 15N-labeled nitrogen sources (e.g., 15N ammonium salts or nitrate). This biological incorporation ensures uniform labeling of amino acids produced by the algae.

  • Isotopic Enrichment : Studies have demonstrated that microalgae can incorporate 15N isotopes with high efficiency, achieving isotopic enrichments exceeding 98% for various amino acids.
  • Culture Conditions : The algae are grown under controlled laboratory conditions optimized for growth rate and nitrogen assimilation, ensuring maximal incorporation of 15N into amino acids.
  • Harvesting : After sufficient growth and labeling, algal biomass is harvested for amino acid extraction.

Extraction and Hydrolysis of Algal Proteins

Once the algal biomass is obtained, the proteins are extracted and hydrolyzed to release free amino acids.

  • Hydrolysis Protocol : A common method involves acid hydrolysis using 6 N hydrochloric acid (HCl) at 110°C for approximately 19 hours. This process breaks down proteins into their constituent amino acids while preserving the 15N label.
  • Post-Hydrolysis Processing : The hydrolysate is evaporated to dryness under a nitrogen stream and stored in a vacuum desiccator to prevent degradation.

Amino Acid Derivatization and Purification

For analytical and preparative purposes, amino acids are often derivatized to enhance stability and facilitate purification.

  • Derivatization : Trifluoroacetyl/isopropyl ester (TFA) derivatives are commonly prepared following modified protocols to allow for chromatographic separation and isotopic analysis.
  • Purification : The mixture may undergo chromatographic techniques to remove unlabeled impurities and other algal-derived substances, ensuring high purity (~98%) of the labeled amino acid mixture.

Formulation of the Algal Amino Acid Mixture (U-15N)

The purified amino acids are combined into a mixture suitable for direct use in biochemical applications.

  • Form : The final product is typically provided as a neat mixture or set, stored at room temperature away from light and moisture to maintain stability.
  • pH Adjustment : After dissolution, pH adjustment may be necessary to optimize conditions for downstream applications such as cell-free protein synthesis or NMR studies.

Quality Control and Isotopic Enrichment Analysis

Quality control ensures the mixture’s isotopic purity and amino acid composition meet research standards.

  • Isotopic Enrichment : Mass spectrometry and NMR analyses confirm 15N enrichment levels, typically above 98% for most amino acids.
  • Concentration and Purity : Concentrations of individual amino acids are quantified, with typical values (in ppm) and isotopic enrichment shown in the table below:
Amino Acid Fragment Formula 15N Isotopic Enrichment (%) Concentration ± s.d. (ppm)
Alanine C11H26^15NO2Si2 99.68 70.50 ± 0.23
Glycine C10H24^15NO2Si2 99.50 45.68 ± 0.43
Valine C14H32^15NO2Si2 99.56 52.38 ± 0.17
Leucine C14H32^15NO2Si2 99.56 78.27 ± 0.12
Isoleucine C14H32^15NO2Si2 99.52 35.24 ± 0.10
Proline C13H28^15NO2Si2 99.54 44.44 ± 3.56
Methionine C13H30^15N^2SSi2 99.59 21.86 ± 0.02

Application-Specific Preparation Notes

  • Cell-Free Protein Synthesis : The mixture is optimized for direct use in cell-free systems, requiring minimal further processing.
  • NMR Sample Preparation : For NMR studies, samples are prepared by dissolving the amino acid mixture in appropriate buffers, sometimes followed by lyophilization and reconstitution to achieve desired concentrations and pH.
  • Storage : The mixture should be stored in conditions that prevent moisture uptake and light exposure to maintain chemical integrity and isotopic purity.

Summary Table of Preparation Steps

Step Description Key Parameters/Conditions Reference(s)
1. Algal Cultivation Growth of microalgae in 15N-enriched media Controlled lab conditions, >98% 15N labeling
2. Protein Extraction & Hydrolysis Acid hydrolysis with 6 N HCl at 110°C for ~19 hours Hydrolysis time and temperature
3. Amino Acid Derivatization Preparation of TFA derivatives for purification and analysis Modified Silfer et al. protocol
4. Purification & Mixing Chromatographic purification and formulation as neat mixture Purity ~98%, pH adjustment as needed
5. Quality Control Isotopic enrichment and concentration analysis MS and NMR confirmation, >98% 15N enrichment
6. Storage & Application Prep Storage at room temp, protection from light/moisture Stable storage conditions

Q & A

Basic Research Questions

Q. How do I select the appropriate isotopic purity (e.g., 98% U-15N) for metabolic flux analysis in algal amino acid studies?

  • Isotopic purity impacts signal-to-noise ratios in mass spectrometry (MS) or nuclear magnetic resonance (NMR). For metabolic flux analysis, ≥98% 15N labeling minimizes natural abundance interference, ensuring accurate tracing of nitrogen assimilation pathways . Validate purity using vendor-provided certificates of analysis (COA) and cross-check with in-house LC-MS/MS or isotope ratio mass spectrometry (IRMS) .

Q. What protocols ensure stability of ALGAL AMINO ACID MIXTURE (U-15N) during long-term storage?

  • Store lyophilized mixtures at −80°C in airtight, light-protected containers to prevent isotopic exchange or degradation. For reconstituted solutions, use nitrogen-sparged buffers and avoid repeated freeze-thaw cycles to maintain isotopic integrity .

Q. Which analytical methods are optimal for quantifying U-15N-labeled amino acids in complex biological matrices?

  • Use reverse-phase HPLC coupled with tandem MS (RP-HPLC-MS/MS) for high specificity, or employ GC-MS after derivatization (e.g., propyl chloroformate) to enhance volatility. For structural studies, 2D 1H-15N HSQC NMR provides residue-specific isotopic incorporation data .

Q. How do I design a controlled experiment to assess cross-contamination risks between U-15N-labeled and unlabeled amino acids?

  • Include negative controls (unlabeled samples) and blank runs in each batch. Use isotopic dilution assays with internal standards (e.g., 13C-labeled amino acids) to quantify cross-talk. Monitor background 15N signals via MS or NMR .

Advanced Research Questions

Q. What strategies mitigate spectral overlap in NMR studies using U-15N-labeled algal amino acids?

  • Apply non-uniform sampling (NUS) in 3D BEST-TROSY experiments to reduce acquisition time while resolving overlapping peaks. Combine with ADAPT-NMR workflows for automated backbone assignment in proteins like ubiquitin or brazzein . For dynamic systems, use relaxation-optimized spectroscopy (ROSY) to enhance resolution .

Q. How do I resolve discrepancies in 15N isotopic enrichment data between LC-MS and NMR?

  • LC-MS quantifies bulk enrichment but may miss site-specific variations. Cross-validate with 15N-edited NMR spectra, focusing on resolved peaks (e.g., amide groups). Calibrate MS instruments using certified reference materials (e.g., NIST SRM 2389) to correct for ionization efficiency biases .

Q. What are the implications of dual isotopic labeling (e.g., U-13C/U-15N) versus single 15N labeling for algal protein turnover studies?

  • Dual labeling enables simultaneous tracking of carbon and nitrogen fluxes via multi-isotope imaging mass spectrometry (MIMS) or 13C-15N correlation NMR. However, single 15N labeling reduces cost and complexity in studies focused exclusively on nitrogen metabolism .

Q. How can I optimize cell-free protein synthesis systems using U-15N algal amino acids for structural biology applications?

  • Use a defined mixture (e.g., CELL FREE AMINO ACID MIX 20 AA U-15N) to minimize isotopic scrambling. Supplement with 15N-labeled nucleotides and energy-regenerating systems (e.g., creatine kinase) to enhance yield. Validate incorporation via SDS-PAGE with 15N-edited Western blotting or MALDI-TOF .

Q. What computational tools integrate U-15N NMR data with molecular dynamics simulations to study protein folding?

  • Combine NMRFAM-SDF for automated NOESY peak assignment with software like AMBER or GROMACS for simulation. Use 15N relaxation data (T1/T2) to parameterize conformational entropy changes in folding intermediates .

Methodological Considerations

  • Reproducibility : Document lot-specific isotopic purity and storage conditions to ensure cross-study comparability .
  • Data Validation : Employ orthogonal techniques (e.g., MS + NMR) to confirm isotopic incorporation rates and minimize platform-specific artifacts .
  • Ethical Compliance : Adhere to laboratory safety protocols for handling isotopic reagents, including waste disposal and contamination controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.